N,N-diethylpyridine-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of N,N-diethylpyridine-2-carboxamide and its related compounds has been reported in various studies . For instance, one study reported the synthesis of bis[3-(4-chloro-N,N-diethylpyridine-2-carboxamide)] diselenide through ring lithiation using 2.2 equivalents of lithium diisopropylamide (LDA) in THF .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring and a carboxamide group . The compound also contains a diethylamino group attached to the pyridine ring .Scientific Research Applications
Synthesis and Structure
- N,N-diethylpyridine-2-carboxamide, a type of nicotinic acid diethylamide, is used in synthesizing mixed-ligand Cobalt(II) and Nickel(II) complexes. These complexes have been studied for their chemical properties and crystal structure using X-ray diffraction analyses and IR spectroscopy. The molecular structures of these complexes show they crystallize in the triclinic system and have a distorted octahedral coordination polyhedron of metal atoms (Cherkasova et al., 2020).
Antitumor Activity
- Research has explored the interaction of acridine antitumor agents with DNA. Studies using absorbance spectroscopy have examined the thermodynamic properties of the interaction of experimental antitumor agents with nucleic acids. These include derivatives of this compound, showing the influence of their electrostatic properties on binding energies and their effects on enthalpy and entropy contributions (Crenshaw et al., 1995).
Pharmaceutical Applications
- This compound derivatives are investigated in pharmaceutical research for their potential as anti-inflammatory and analgesic agents. Studies have shown that these compounds have potent activities in these areas and are devoid of acute gastrolesivity, indicating their potential therapeutic value (Grossi et al., 2005).
Applications in Kinase Inhibitors
- Research has identified substituted N,N-diethylpyridine-2-carboxamides as potent and selective inhibitors of kinase enzymes. This discovery is significant in the development of new antiproliferative agents against both hematological and solid tumor cell lines (Lombardo et al., 2004).
Crystallographic Studies
- Crystallographic studies have been conducted on derivatives of this compound to understand their interactions with DNA. These studies are crucial in elucidating the molecular basis of their potential as anti-cancer agents and their interactions with genetic material (Hudson et al., 1987).
Catalytic Applications
- In organic chemistry, derivatives of this compound have been used in catalytic processes like the ortho-alkylation of aromatic carboxamides and 2-phenylpyridine derivatives. These catalytic processes are essential in the synthesis of various organic compounds (Chen et al., 2011).
Mechanism of Action
Target of Action
N,N-Diethylpicolinamide, also known as N,N-diethylpyridine-2-carboxamide, primarily targets the fungal lipid-transfer protein Sec14 . Sec14 is a critical protein involved in the regulation of phospholipid metabolism and is essential for fungal viability .
Mode of Action
N,N-Diethylpicolinamide interacts with its target, the Sec14 protein, by binding into the Qi-site in the bc1 complex . The detailed binding mode of n,n-diethylpicolinamide remains unknown . The compound’s interaction with Sec14 results in the selective inhibition of fungal Sec14 lipid-transfer proteins .
Biochemical Pathways
The interaction of N,N-Diethylpicolinamide with Sec14 affects the lipid-transfer process, which is a crucial part of the phospholipid metabolism pathway . This interaction disrupts the normal functioning of the pathway, leading to downstream effects that inhibit fungal growth .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a Log Po/w (iLOGP) of 1.85, indicating moderate lipophilicity, which can impact its distribution and bioavailability .
Result of Action
The molecular and cellular effects of N,N-Diethylpicolinamide’s action primarily involve the inhibition of the fungal lipid-transfer protein Sec14 . This inhibition disrupts phospholipid metabolism, leading to an antifungal effect .
Properties
IUPAC Name |
N,N-diethylpyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-7-5-6-8-11-9/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHYAWQPQKVMGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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